Basic cupric carbonate

Description

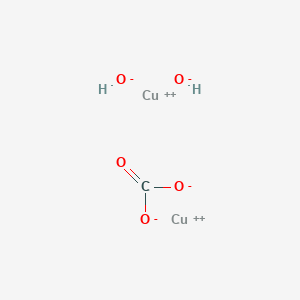

Structure

2D Structure

Properties

IUPAC Name |

dicopper;carbonate;dihydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O3.2Cu.2H2O/c2-1(3)4;;;;/h(H2,2,3,4);;;2*1H2/q;2*+2;;/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMMDPCMYTCRWFF-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].[OH-].[OH-].[Cu+2].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2Cu2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Green to blue or dark green solid; [Merck Index] Dark green powder; [Sigma-Aldrich MSDS] | |

| Record name | Cupric carbonate, basic | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13329 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1319-53-5, 12069-69-1 | |

| Record name | Malachite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1319-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Basic copper carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12069-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BASIC CUPRIC CARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GIK928GH0Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

synthesis and characterization of basic cupric carbonate

An In-depth Technical Guide on the Synthesis and Characterization of Basic Cupric Carbonate

Introduction

This compound, more accurately known as copper(II) carbonate hydroxide (B78521), is an inorganic compound that consists of copper(II), carbonate, and hydroxide ions.[1] It is not to be confused with the true neutral copper(II) carbonate (CuCO₃), which is unstable and was only synthesized in 1973 under high temperatures and pressures.[1] The basic form is commonly found in nature in two primary mineral forms: malachite and azurite (B1638891).

-

Malachite: A green solid with the chemical formula Cu₂(CO₃)(OH)₂.[1][2] It has been used since antiquity as a pigment and is responsible for the green patina seen on weathered copper, bronze, and brass.[1]

-

Azurite: A blue solid with the chemical formula Cu₃(CO₃)₂(OH)₂.[1] Like malachite, it has a long history of use as a pigment.[1]

This technical guide provides a comprehensive overview of the , intended for researchers, scientists, and professionals in drug development and materials science. It details common synthesis protocols, analytical characterization techniques, and key physicochemical properties.

Physicochemical Properties

This compound is a green or blue-green crystalline powder or solid.[3][4] It is insoluble in water and alcohol but dissolves in acids, ammonia, and solutions of alkali metal cyanides.[5][6] Its key properties are summarized in the table below.

| Property | Value | References |

| Chemical Formula | Cu₂(CO₃)(OH)₂ (Malachite) | [1][3][4] |

| Appearance | Green to blue-green amorphous powder or crystals | [3][4][5] |

| Molecular Weight | 221.12 g/mol | [4] |

| Density | ~4.0 g/cm³ | [1][3][5] |

| Melting Point | Decomposes at ~200-220 °C | [1][3][5][6] |

| Solubility in Water | Insoluble | [1][4][5] |

Synthesis of this compound

The most prevalent method for synthesizing this compound is through a precipitation reaction involving a soluble copper(II) salt and a soluble carbonate or bicarbonate salt.[7] The reaction stoichiometry and conditions, such as temperature and pH, can influence the final product's morphology and phase (malachite vs. azurite).[8][9][10]

General Synthesis Workflow

The diagram below illustrates the typical workflow for the precipitation synthesis of this compound.

Caption: Figure 1. General Synthesis Workflow

Detailed Experimental Protocol: Precipitation Method

This protocol is based on common laboratory procedures for synthesizing this compound.[2][11][12]

Materials:

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium carbonate (Na₂CO₃), anhydrous

-

Deionized water

-

Beakers, magnetic stirrer, hot plate, Büchner funnel, filter paper

Procedure:

-

Prepare Solutions:

-

Precipitation:

-

Heating and Aging:

-

Gently heat the resulting mixture to approximately 55-60 °C while stirring.[2] Maintain this temperature for about an hour to ensure the reaction is complete and to age the precipitate.

-

-

Cooling and Isolation:

-

Washing:

-

Wash the precipitate on the filter paper with several portions of deionized water to remove soluble impurities like sodium sulfate.[11]

-

Optionally, a final wash with acetone (B3395972) can be performed to facilitate drying.[2]

-

-

Drying:

-

Dry the collected solid in a low-temperature oven or by air drying. The final product is a fine, green powder.[12]

-

The balanced chemical equation for this reaction is: 2 CuSO₄(aq) + 2 Na₂CO₃(aq) + H₂O(l) → Cu₂(CO₃)(OH)₂(s) + 2 Na₂SO₄(aq) + CO₂(g)[11]

Characterization of this compound

A variety of analytical techniques are employed to confirm the identity, purity, structure, and morphology of the synthesized this compound.

Characterization Workflow

The following diagram outlines the key techniques used for the characterization of the synthesized powder.

Caption: Figure 2. Characterization Techniques Workflow

Analytical Techniques and Expected Results

X-ray Diffraction (XRD):

-

Protocol: A powdered sample is irradiated with monochromatic X-rays, and the diffraction pattern is recorded over a range of 2θ angles.

-

Data: XRD is used to identify the crystalline phase of the material. For malachite, the diffraction peaks should match standard patterns, such as JCPDS card No. 76-0660.[9] The crystal system for malachite is monoclinic with a space group of P2₁/a.[9][10]

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Protocol: The sample (often mixed with KBr and pressed into a pellet) is exposed to infrared radiation, and the absorbance is measured as a function of wavenumber.

-

Data: The FTIR spectrum confirms the presence of characteristic functional groups. Key absorption bands for this compound are associated with the carbonate (CO₃²⁻) and hydroxide (OH⁻) ions.[8][9]

| Functional Group | Wavenumber (cm⁻¹) | Reference |

| Carbonate (CO₃²⁻) | ~1512, 1078, 850, 698 | [13] |

| Hydroxide (O-H) | Broad peaks in the 3000-3500 cm⁻¹ region | [14] |

Thermogravimetric Analysis (TGA):

-

Protocol: A small amount of the sample is heated at a constant rate in a controlled atmosphere (e.g., air or nitrogen), and its mass is continuously monitored.

-

Data: TGA reveals the thermal stability and decomposition behavior. This compound (malachite) typically shows a single-step decomposition, starting around 200-290°C, to form copper(II) oxide (CuO), carbon dioxide, and water.[5][15][16] The total weight loss corresponds to the loss of CO₂ and H₂O.[15]

| Decomposition Product | Temperature Range (°C) | References |

| CuO + CO₂ + H₂O | Starts ~200-290 | [5][15][16] |

Scanning Electron Microscopy (SEM):

-

Protocol: The sample is coated with a conductive material (e.g., gold) and scanned with a focused beam of electrons to produce high-resolution images of the surface topography.

-

Data: SEM images reveal the morphology, particle size, and aggregation state of the synthesized powder. Depending on the synthesis conditions (pH, temperature, reaction time), morphologies such as microspheres, spherical aggregates, or nanocrystals can be observed.[8][9][13][17] Particle sizes can vary from nanometers to several micrometers.[9][10]

Raman Spectroscopy:

-

Protocol: The sample is illuminated with a monochromatic laser, and the inelastically scattered light is collected and analyzed to provide a vibrational spectrum.

-

Data: Raman spectroscopy serves as a complementary technique to FTIR for structural characterization.[18] It is particularly useful for distinguishing between different copper carbonate phases like malachite and azurite and for analyzing pigments in artistic and archaeological contexts.[14][19]

References

- 1. Basic copper carbonate - Wikipedia [en.wikipedia.org]

- 2. personal.denison.edu [personal.denison.edu]

- 3. What is this compound - Properties & Specifications [cobalt-nickel.net]

- 4. chemiis.com [chemiis.com]

- 5. Cupric carbonate basic | 12069-69-1 [chemicalbook.com]

- 6. cupricoxide.com [cupricoxide.com]

- 7. Process for producing basic copper carbonate - Eureka | Patsnap [eureka.patsnap.com]

- 8. [PDF] Preparation of Basic Copper Carbonate Microspheres by Precipitation Method | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. This compound for Research Applications [benchchem.com]

- 11. bismuthbuilds.medium.com [bismuthbuilds.medium.com]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. akjournals.com [akjournals.com]

- 17. researchgate.net [researchgate.net]

- 18. digibug.ugr.es [digibug.ugr.es]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to Basic Cupric Carbonate: Formula, Structure, and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of basic cupric carbonate, a compound of significant interest in various scientific fields, including materials science, chemistry, and potentially as a precursor in the synthesis of copper-based active pharmaceutical ingredients. This document details its chemical formula, structure, physicochemical properties, and detailed experimental protocols for its synthesis.

Chemical Formula and Nomenclature

This compound is not a single compound but primarily refers to two distinct copper(II) carbonate hydroxide (B78521) minerals: malachite and azurite (B1638891).[1][2] The term "copper carbonate" or "cupric carbonate" in chemical literature almost invariably denotes a basic copper carbonate, as the neutral copper(II) carbonate (CuCO₃) is challenging to synthesize and unstable in the presence of water.[1][3]

-

Malachite : The more common form, malachite, is a green, opaque mineral.[4] Its chemical formula is Cu₂(CO₃)(OH)₂ .[1][4][5]

-

Azurite : Azurite is a deep blue mineral, often found in association with malachite.[2][5][6] Its chemical formula is Cu₃(CO₃)₂(OH)₂ .[6][7] Azurite is less stable than malachite and can slowly weather into malachite over time with the uptake of water.[6]

Molecular Structure

Both malachite and azurite crystallize in the monoclinic system.[4][6]

-

Malachite (Cu₂(CO₃)(OH)₂) : The structure of malachite consists of chains of alternating copper(II) ions and hydroxide ions. These positively charged chains are located between isolated triangular carbonate ions.[4] Each copper ion is coordinated to two hydroxide ions and two carbonate ions.[4]

-

Azurite (Cu₃(CO₃)₂(OH)₂) : The crystal structure of azurite is also monoclinic.[6][8]

Below is a simplified representation of the coordination environment in basic cupric carbonates.

Physicochemical Properties

The quantitative data for malachite and azurite are summarized in the table below for easy comparison.

| Property | Malachite (Cu₂(CO₃)(OH)₂) | Azurite (Cu₃(CO₃)₂(OH)₂) |

| Molar Mass | 221.11 g/mol [9] | 344.67 g/mol [6][10] |

| Appearance | Fine green powder[9] | Deep blue crystalline solid[6] |

| Crystal System | Monoclinic[1][4] | Monoclinic[6][8] |

| Space Group | P2₁/a[11][12] | P2₁/c[6] |

| Density | 3.6 - 4.05 g/cm³[1][9] | 3.77 - 3.9 g/cm³[6] |

| Mohs Hardness | 3.5 - 4[1] | 3.5 - 4[6] |

| Decomposition Temp. | ~200 °C[9] | ~220 °C[9] |

| Solubility | Insoluble in water; soluble in acids.[9] | Insoluble in water; soluble in ammonium (B1175870) hydroxide.[9] |

| Enthalpy of Formation | -52.5 ± 5.9 kJ/mol (from oxides)[13] | -84.7 ± 7.4 kJ/mol (from oxides)[13] |

| Molar Heat Capacity | 154.3 ± 0.93 J/(mol·K) at 298.15 K[13] | 228.5 ± 1.4 J/(mol·K) at 298.15 K[13] |

| Third Law Entropy | 166.3 ± 2.5 J/(mol·K) at 298.15 K[13] | 254.4 ± 3.8 J/(mol·K) at 298.15 K[13] |

Experimental Protocols

Synthesis of Malachite (Cu₂(CO₃)(OH)₂)

This protocol describes the synthesis of malachite by the reaction of copper(II) sulfate (B86663) with sodium bicarbonate.

Materials:

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Distilled water

-

Beakers

-

Hot plate with magnetic stirring

-

Buchner funnel and filter paper

-

Drying oven

Procedure:

-

Prepare Copper Sulfate Solution: Dissolve 20 g of copper(II) sulfate pentahydrate in 200 mL of distilled water in a 500 mL beaker. Heat the solution gently on a hot plate with stirring to ensure complete dissolution.[14]

-

Prepare Sodium Bicarbonate Solution: In a separate 250 mL beaker, dissolve 20 g of sodium bicarbonate in 100 mL of hot distilled water (approximately 80 °C).[14]

-

Precipitation: While vigorously stirring the hot copper sulfate solution, slowly add the sodium bicarbonate solution.[14] A significant amount of effervescence will occur due to the release of carbon dioxide gas; therefore, the addition must be slow to prevent foaming over.[15] A light blue-green precipitate will form.

-

Digestion: Continue heating and stirring the mixture for approximately one hour to ensure the complete conversion of the initial precipitate to malachite.[16] The color of the precipitate should become a more distinct green.

-

Isolation and Washing: Turn off the heat and allow the precipitate to settle. Decant the supernatant liquid. Wash the precipitate by adding distilled water, stirring, allowing it to settle, and decanting again. Repeat this washing process 3-4 times to remove soluble byproducts like sodium sulfate.

-

Filtration and Drying: Collect the green precipitate by vacuum filtration using a Buchner funnel. Wash the solid on the filter paper with a small amount of distilled water, followed by acetone (B3395972) to facilitate drying. Dry the product in an oven at a low temperature (e.g., 60-70 °C) to a constant weight.

Key Chemical Reactions

Thermal Decomposition

When heated, both malachite and azurite decompose to form copper(II) oxide (CuO), carbon dioxide (CO₂), and water (H₂O).[1] This thermal decomposition is accompanied by a color change from green (malachite) or blue (azurite) to black (copper(II) oxide).[17]

-

Malachite Decomposition: Cu₂(CO₃)(OH)₂ (s) → 2CuO (s) + CO₂ (g) + H₂O (g)[18]

-

Azurite Decomposition: 2Cu₃(CO₃)₂(OH)₂ (s) → 6CuO (s) + 4CO₂ (g) + 2H₂O (g)

Reaction with Acids

Basic cupric carbonates react with acids, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), in a neutralization reaction to produce a copper(II) salt, water, and carbon dioxide.[13]

-

Reaction with Sulfuric Acid: Cu₂(CO₃)(OH)₂ (s) + 2H₂SO₄ (aq) → 2CuSO₄ (aq) + CO₂ (g) + 3H₂O (l)

References

- 1. mindat.org [mindat.org]

- 2. Azurite | McGraw Hill's AccessScience [accessscience.com]

- 3. chymist.com [chymist.com]

- 4. Malachite - Wikipedia [en.wikipedia.org]

- 5. Malachite [hyperphysics.phy-astr.gsu.edu]

- 6. Azurite - Wikipedia [en.wikipedia.org]

- 7. Azurite | C2H2Cu3O8 | CID 9884557 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. handbookofmineralogy.org [handbookofmineralogy.org]

- 9. lookchem.com [lookchem.com]

- 10. Azurite Mineral Data [webmineral.com]

- 11. Malachite's crystallographic transformations under varying temperatures [eureka.patsnap.com]

- 12. wurm.info [wurm.info]

- 13. researchgate.net [researchgate.net]

- 14. youtube.com [youtube.com]

- 15. m.youtube.com [m.youtube.com]

- 16. Sciencemadness Discussion Board - Azurite synthesis? - Powered by XMB 1.9.11 [sciencemadness.org]

- 17. researchgate.net [researchgate.net]

- 18. grayepc.weebly.com [grayepc.weebly.com]

An In-depth Technical Guide to the Thermal Decomposition Mechanism of Basic Cupric Carbonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic cupric carbonate, predominantly found as the mineral malachite with the chemical formula Cu₂(OH)₂CO₃, is a compound of significant interest across various scientific disciplines, including materials science, catalysis, and chemical synthesis. Its thermal decomposition is a critical process for the production of high-purity copper(II) oxide (CuO), a p-type semiconductor with applications in catalysis, gas sensing, and as a precursor in the synthesis of superconductors and other copper-based materials. Understanding the precise mechanism of this decomposition is paramount for controlling the physicochemical properties of the resulting CuO, such as particle size, surface area, and morphology, which are crucial for its performance in various applications.

This technical guide provides a comprehensive overview of the thermal decomposition mechanism of this compound. It consolidates quantitative data from thermogravimetric and differential thermal analyses, details the experimental protocols for these characterization techniques, and presents visual representations of the decomposition pathway and analytical workflow to facilitate a deeper understanding for researchers, scientists, and professionals in drug development who may utilize copper-based compounds in their work.

Core Decomposition Mechanism

The thermal decomposition of this compound (malachite) is an endothermic process that primarily occurs in a single step. When heated, the crystal lattice of Cu₂(OH)₂CO₃ breaks down, yielding solid copper(II) oxide (CuO) and the gaseous products carbon dioxide (CO₂) and water (H₂O).[1]

The overall chemical equation for this reaction is:

Cu₂(OH)₂CO₃(s) → 2CuO(s) + CO₂(g) + H₂O(g)

Thermogravimetric analysis (TGA) coupled with evolved gas analysis (EGA) has demonstrated that the evolution of water and carbon dioxide occurs simultaneously, indicating a concerted decomposition mechanism rather than a sequential loss of the hydroxyl and carbonate groups.[1] The theoretical total mass loss for this reaction is approximately 28.0%. Experimental results from TGA are in close agreement with this value.

While the decomposition is generally considered a single-step process, some studies have suggested a more complex, multi-stage decomposition under specific conditions, particularly for spherically granulated malachite where diffusion of the gaseous products may be hindered.[2] However, for powdered samples under typical analytical conditions, a single, sharp decomposition event is observed.

It is important to distinguish malachite from another form of basic copper carbonate, azurite (B1638891) (Cu₃(OH)₂(CO₃)₂), which undergoes a two-step thermal decomposition.[1]

Quantitative Decomposition Data

The temperature at which the thermal decomposition of this compound occurs is not a fixed point but is influenced by experimental parameters, most notably the heating rate. As the heating rate increases, the observed decomposition temperature also increases. The following table summarizes quantitative data from various thermogravimetric analysis studies.

| Heating Rate (°C/min) | Decomposition Temperature Range (°C) | Peak Decomposition Temperature (°C) | Total Mass Loss (%) | Atmosphere | Reference |

| 1.0 | Not Specified | ~377 | ~28.2 | Dynamic Vacuum | |

| 3.0 | Not Specified | Not Specified | ~28.2 | Flowing N₂ | |

| 10.0 | Not Specified | 380 | 28.6 | Helium | [1] |

| 10.0 | 300 - 450 | ~350 | Not Specified | Not Specified | [3] |

Experimental Protocols

The characterization of the thermal decomposition of this compound is primarily conducted using thermogravimetric analysis (TGA), differential thermal analysis (DTA), and evolved gas analysis (EGA).

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Objective: To determine the temperature and mass loss associated with the thermal decomposition of this compound.

Methodology:

-

Instrument Calibration: Ensure the TGA/DTA instrument is calibrated for mass and temperature according to the manufacturer's specifications. A standard reference material with a known Curie point is often used for temperature calibration.[4]

-

Sample Preparation:

-

Instrument Setup:

-

Place the sample crucible onto the TGA balance.

-

Set the initial temperature to ambient (e.g., 30 °C).

-

Program the temperature to ramp up to a final temperature of at least 600 °C to ensure complete decomposition.

-

Set the desired heating rate (e.g., 10 °C/min).[5]

-

Purge the furnace with an inert gas, such as nitrogen or helium, at a constant flow rate (e.g., 50-60 mL/min) to provide a controlled atmosphere and carry away the evolved gases.[5]

-

-

Data Acquisition:

-

Initiate the heating program and record the sample mass and temperature as a function of time.

-

Simultaneously record the DTA signal, which measures the temperature difference between the sample and an inert reference.

-

-

Data Analysis:

-

Plot the sample mass (or percentage mass loss) versus temperature to obtain the TGA curve.

-

Determine the onset and completion temperatures of decomposition from the TGA curve.

-

Calculate the total percentage mass loss and compare it to the theoretical value.

-

Plot the DTA signal versus temperature to identify endothermic or exothermic events. The decomposition of this compound will show an endothermic peak.

-

Evolved Gas Analysis (EGA)

Objective: To identify the gaseous products evolved during the thermal decomposition.

Methodology:

-

Instrumentation: This protocol assumes a TGA instrument coupled to a mass spectrometer (MS) or a Fourier-transform infrared (FTIR) spectrometer via a heated transfer line.[8][9]

-

TGA-EGA Setup:

-

Data Acquisition (TGA-MS):

-

As the sample is heated in the TGA, the evolved gases are continuously introduced into the ion source of the mass spectrometer.

-

Monitor the ion currents for specific mass-to-charge ratios (m/z) corresponding to the expected products: m/z = 44 for CO₂ and m/z = 18 for H₂O.

-

Record the ion intensity as a function of temperature.

-

-

Data Acquisition (TGA-FTIR):

-

The evolved gases from the TGA are passed through a gas cell within the FTIR spectrometer.

-

Continuously collect infrared spectra of the evolved gas stream as a function of temperature.

-

-

Data Analysis:

-

Correlate the evolution profiles of the identified gases with the mass loss steps observed in the TGA data.

-

For TGA-FTIR, identify the characteristic absorption bands of CO₂ (around 2350 cm⁻¹) and H₂O (around 3600-3800 cm⁻¹ and 1600 cm⁻¹) in the infrared spectra.

-

Visualizations

Decomposition Pathway

Caption: Thermal decomposition pathway of this compound.

Experimental Workflow

Caption: Experimental workflow for thermal analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. Thermal decomposition of spherically granulated malachite: physico-geometrical constraints and overall kinetics - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. Malachite's crystallographic transformations under varying temperatures [eureka.patsnap.com]

- 4. tainstruments.com [tainstruments.com]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. web.abo.fi [web.abo.fi]

- 8. mt.com [mt.com]

- 9. fkit.unizg.hr [fkit.unizg.hr]

An In-depth Technical Guide to the Spectroscopic Analysis of Basic Cupric Carbonate via FTIR

This technical guide provides a comprehensive overview of the application of Fourier-Transform Infrared (FTIR) spectroscopy for the analysis of basic cupric carbonate, also known as copper(II) carbonate hydroxide (B78521) [Cu₂(OH)₂CO₃]. Primarily intended for researchers, scientists, and professionals in drug development, this document details the experimental protocols, data interpretation, and structural characterization of this inorganic compound.

Introduction to FTIR Spectroscopy for Inorganic Compounds

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify chemical substances and elucidate their molecular structure by measuring the absorption of infrared radiation.[1] When infrared radiation passes through a sample, molecules absorb energy at specific frequencies that correspond to their characteristic vibrational modes.[1] For inorganic compounds like this compound, FTIR is particularly useful for identifying the presence of functional groups such as carbonate (CO₃²⁻) and hydroxyl (OH⁻) ions.[2][3] The resulting spectrum is a unique "fingerprint" of the compound, allowing for both qualitative identification and, with proper calibration, quantitative analysis.[1][4]

This compound, which occurs naturally as the mineral malachite, is a green crystalline solid.[5][6] It has applications as a pigment, a precursor for catalysts, and in various other chemical syntheses.[5][6] Accurate characterization is crucial for ensuring purity and understanding its properties in various applications.

Experimental Protocol for FTIR Analysis

A standard and reproducible protocol is essential for obtaining high-quality FTIR spectra of solid inorganic samples. The following methodology outlines the key steps for the analysis of this compound.

Sample Preparation: KBr Pellet Method

The potassium bromide (KBr) pellet method is a common and effective technique for preparing solid samples for transmission FTIR.[2]

-

Sample Grinding: A small amount of the this compound sample (typically 1-2 mg) is placed in an agate mortar. The sample is thoroughly ground to a fine powder to reduce particle size and minimize light scattering.

-

Mixing with KBr: Approximately 100-200 mg of spectroscopic grade KBr powder is added to the mortar. The sample and KBr are intimately mixed by gentle grinding until a homogeneous mixture is obtained.

-

Pellet Formation: The mixture is transferred to a pellet press die. The die is placed in a hydraulic press, and pressure (typically 7-10 tons) is applied for several minutes to form a thin, transparent or translucent pellet.

-

Pellet Handling: The resulting KBr pellet is carefully removed from the die and placed in a sample holder suitable for the FTIR spectrometer.

Instrumentation and Data Acquisition

-

Spectrometer: A Fourier-Transform Infrared spectrometer equipped with a standard mid-IR source (e.g., Globar), a beamsplitter (e.g., KBr), and a detector (e.g., DTGS) is used.

-

Background Spectrum: A background spectrum of a pure KBr pellet or an empty sample chamber is collected. This is crucial to correct for atmospheric interferences (e.g., CO₂, water vapor) and instrumental artifacts.

-

Sample Spectrum: The sample pellet is placed in the spectrometer's sample compartment, and the sample spectrum is recorded.

-

Spectral Parameters: Typical acquisition parameters are:

-

Wavenumber Range: 4000–400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

Data Format: The final spectrum is usually presented in terms of transmittance or absorbance.

-

Spectroscopic Data and Interpretation

The FTIR spectrum of this compound is characterized by distinct absorption bands corresponding to the vibrational modes of the carbonate and hydroxyl functional groups.

Quantitative Data: Characteristic FTIR Absorption Bands

The principal vibrational bands observed in the FTIR spectrum of this compound (malachite) are summarized in the table below. These bands are indicative of the carbonate and hydroxyl groups within the crystal lattice.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3408 | Broad, Medium | O-H stretching vibrations of hydroxyl groups and adsorbed water |

| ~1512 - 1458 | Strong | ν₃ (asymmetric stretching) of the carbonate group (CO₃²⁻) |

| ~1078 | Medium | ν₁ (symmetric stretching) of the carbonate group (CO₃²⁻) |

| ~850 | Sharp, Strong | ν₂ (out-of-plane bending) of the carbonate group (CO₃²⁻) |

| ~747 - 698 | Sharp, Medium | ν₄ (in-plane bending) of the carbonate group (CO₃²⁻) |

Note: Peak positions can vary slightly depending on the sample's crystallinity, purity, and preparation method.[7][8]

Interpretation of the Spectrum

-

Hydroxyl Region (3000-3600 cm⁻¹): A broad band in this region is characteristic of the O-H stretching vibrations.[8] This confirms the presence of the hydroxide (OH⁻) ions in the "basic" carbonate structure. The broadness often indicates hydrogen bonding.

-

Carbonate Region (600-1600 cm⁻¹): The carbonate ion (CO₃²⁻) has four fundamental vibrational modes, all of which can be IR active depending on the symmetry. The strong absorption around 1500 cm⁻¹ is due to the asymmetric C-O stretch (ν₃).[7] The peaks observed at approximately 1078 cm⁻¹ (ν₁), 850 cm⁻¹ (ν₂), and in the 700-750 cm⁻¹ range (ν₄) correspond to the symmetric stretch, out-of-plane bend, and in-plane bend of the carbonate group, respectively.[7][8] The presence and splitting of these bands provide information about the coordination environment of the carbonate ion within the copper-containing crystal lattice.

Visualized Workflows and Relationships

Diagrams generated using Graphviz provide a clear visual representation of the experimental and logical processes involved in the analysis.

References

- 1. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 2. Fourier transform infrared spectroscopic technique for analysis of inorganic materials: a review - Nanoscale Advances (RSC Publishing) DOI:10.1039/D5NA00522A [pubs.rsc.org]

- 3. Infrared Spectroscopic Analysis of the Inorganic Deposits from Water in Domestic and Technical Heat Exchangers | MDPI [mdpi.com]

- 4. richmondscientific.com [richmondscientific.com]

- 5. researchgate.net [researchgate.net]

- 6. Basic copper carbonate - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Basic Cupric Carbonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic cupric carbonate, with the chemical formula Cu₂(OH)₂CO₃, is an inorganic compound found naturally as the mineral malachite. It is a green crystalline powder that has applications in various fields, including as a pigment, a catalyst, and in the synthesis of other copper salts. In the pharmaceutical and drug development sectors, understanding the solubility of this compound is crucial for processes such as formulation, synthesis of copper-containing active pharmaceutical ingredients, and in toxicological assessments. This technical guide provides a comprehensive overview of the solubility of this compound in a range of solvents, presents available quantitative data, outlines experimental protocols for solubility determination, and visualizes the dissolution mechanisms.

Solubility of this compound in Various Solvents

The solubility of this compound is highly dependent on the nature of the solvent. It is generally insoluble in water and organic solvents but dissolves in acidic solutions and in the presence of certain complexing agents.

Solubility in Water

This compound is practically insoluble in cold water.[1][2][3][4][5][6][7][8] The dissolution in water is often accompanied by decomposition, especially in hot water.[1][2] A reported solubility value in water is 0.0008 g/100 mL.[3][8] The insolubility in water is attributed to the strong ionic bonds within the crystal lattice of the compound.[7] The solubility product constant (Ksp) for basic copper carbonate (malachite) is reported as 7.08 x 10⁻⁹, which further indicates its low solubility in aqueous solutions.[7]

Solubility in Organic Solvents

This compound is generally considered insoluble in alcohols and other organic solvents.[1][2][3][4]

Solubility in Acidic Solutions

This compound readily dissolves in acidic solutions. This is not a simple dissolution process but rather a chemical reaction where the carbonate and hydroxide (B78521) components of the salt react with the acid to form a soluble copper salt, water, and carbon dioxide gas.[1][2][7][9][10][11][12][13][14] The general reaction with a generic acid (HA) can be represented as:

Cu₂(OH)₂CO₃(s) + 4HA(aq) → 2CuA₂(aq) + 3H₂O(l) + CO₂(g)

The resulting copper salt (CuA₂) is typically soluble in water, leading to the dissolution of the solid. The rate of dissolution is influenced by factors such as the concentration and strength of the acid, temperature, and particle size of the this compound.[13]

Solubility in Aqueous Ammonia (B1221849) and Ammonium (B1175870) Salt Solutions

This compound is soluble in aqueous ammonia and solutions containing ammonium salts.[1][2][3][4] This solubility is due to the formation of the deep blue tetraamminecopper(II) complex ion, [Cu(NH₃)₄]²⁺.[15][16][17][18] The ammonia molecules act as ligands, coordinating with the copper(II) ions and facilitating their dissolution from the solid lattice. The overall reaction can be represented as:

Cu₂(OH)₂CO₃(s) + 8NH₃(aq) → 2[Cu(NH₃)₄]²⁺(aq) + 2OH⁻(aq) + CO₃²⁻(aq)

The presence of ammonium salts can enhance this solubility.[19] The stability of the tetraamminecopper(II) complex is a key driving force for this dissolution process.

Solubility in Alkali Metal Carbonate and Cyanide Solutions

This compound is also soluble in aqueous solutions of alkali metal carbonates and cyanides, where it forms complex copper ions.[1][2][3][4]

Quantitative Solubility Data

Quantitative data on the solubility of this compound in various solvents is limited in publicly available literature. The provided table summarizes the available information.

| Solvent System | Temperature | Solubility | Remarks |

| Water | Room Temperature | 0.0008 g/100 mL[3][8] | Practically insoluble. Decomposes in hot water.[1][2] |

| Alcohols/Organic Solvents | Room Temperature | Insoluble[1][2][3][4] | Generally considered insoluble. |

| Acidic Solutions (e.g., HCl, H₂SO₄, HNO₃) | Room Temperature | Soluble (Reacts)[1][2][7] | Dissolves via chemical reaction to form soluble copper salts. Quantitative data depends on acid concentration and specific conditions. |

| Aqueous Ammonia (NH₃) | Room Temperature | Soluble[1][2][3][4] | Dissolves to form the tetraamminecopper(II) complex ion. Solubility is dependent on ammonia concentration.[17] |

| Ammonium Salt Solutions | Room Temperature | Soluble[3][4] | Enhanced solubility due to complex formation and common ion effects. |

| Alkali Metal Carbonate Solutions | Room Temperature | Soluble[1][2][3][4] | Dissolves to form complex copper carbonate ions. |

| Cyanide Solutions | Room Temperature | Soluble[1][2][3] | Dissolves to form stable copper cyanide complexes. |

Experimental Protocols for Solubility Determination

Standardized methods from organizations like NIOSH and ASTM provide general guidelines for determining the solubility of chemical compounds.[1][3][6][20][21][22][23][24][25][26][27] The following are generalized protocols that can be adapted for determining the solubility of this compound in different solvents.

General Protocol for Qualitative Solubility Determination

-

Preparation of Solvent: Prepare the desired solvent at the specified concentration.

-

Sample Addition: Add a small, accurately weighed amount of this compound (e.g., 10-50 mg) to a known volume of the solvent (e.g., 1-5 mL) in a test tube.

-

Agitation: Vigorously agitate the mixture for a set period (e.g., 1-2 minutes) at a controlled temperature.

-

Observation: Observe the mixture for any signs of dissolution, such as a color change in the solution or a decrease in the amount of solid material. Note any effervescence, which indicates a chemical reaction.

-

Incremental Addition: If the solid dissolves, continue adding small, weighed portions of the this compound until no more dissolves, indicating a saturated solution.

Protocol for Quantitative Solubility Determination in Non-Reactive Solvents (e.g., Water)

-

Equilibrium Saturation: Add an excess amount of finely powdered this compound to a known volume of the solvent in a sealed container.

-

Agitation and Equilibration: Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation of Solid and Liquid Phases: Allow the undissolved solid to settle. Carefully separate the saturated solution from the solid phase by filtration or centrifugation.

-

Analysis of the Saturated Solution: Accurately measure the concentration of copper in the saturated solution using a suitable analytical technique, such as Atomic Absorption Spectroscopy (AAS), Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), or UV-Vis spectrophotometry after forming a colored complex.

-

Calculation of Solubility: Calculate the solubility of the this compound in the desired units (e.g., g/100 mL or mol/L) from the determined copper concentration.

Protocol for Determining Reactivity and "Solubility" in Acidic Solutions

-

Reaction Stoichiometry: Determine the balanced chemical equation for the reaction between this compound and the specific acid being used.

-

Titration Method:

-

Suspend a known mass of this compound in a known volume of water.

-

Titrate the suspension with a standardized solution of the acid, monitoring the pH. The point at which all the solid has dissolved and the pH changes significantly indicates the amount of acid required for complete reaction.

-

From the stoichiometry of the reaction, the "solubility" in terms of the amount of this compound that reacts with a given amount of acid can be calculated.

-

-

Gravimetric Analysis of the Product:

-

React a known excess of this compound with a known volume and concentration of the acid.

-

After the reaction is complete, filter off the excess unreacted solid.

-

Isolate the soluble copper salt from the filtrate by evaporation of the solvent and weigh the resulting solid. This can be used to determine the extent of the reaction.

-

Visualization of Dissolution Mechanisms

The following diagrams, generated using the DOT language, illustrate the key processes involved in the dissolution of this compound in different solvent systems.

Conclusion

The solubility of this compound is a critical parameter in its various applications, particularly in the pharmaceutical sciences. While it is largely insoluble in water and organic solvents, it readily dissolves in acidic solutions through a reactive process and in ammonia-containing solutions via the formation of a stable copper-ammonia complex. The quantitative data available is limited, underscoring the need for further experimental determination under various conditions to fully characterize its solubility profile. The experimental protocols and dissolution mechanisms outlined in this guide provide a framework for researchers and scientists to approach the determination and understanding of the solubility of this compound in different solvent systems.

References

- 1. cdc.gov [cdc.gov]

- 2. kchn.pg.gda.pl [kchn.pg.gda.pl]

- 3. NIOSH Manual of Analytical Methods - Chapters 4th Edition | NIOSH | CDC [cdc.gov]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. chem.pg.edu.pl [chem.pg.edu.pl]

- 6. cdc.gov [cdc.gov]

- 7. Basic copper carbonate - Wikipedia [en.wikipedia.org]

- 8. chembk.com [chembk.com]

- 9. chemistry-copper carbonate acitivity [dynamicscience.com.au]

- 10. quora.com [quora.com]

- 11. quora.com [quora.com]

- 12. youtube.com [youtube.com]

- 13. what is the reaction between copper carbonate and sulphuric acid? [superprof.co.uk]

- 14. quora.com [quora.com]

- 15. brainly.com [brainly.com]

- 16. Solved Copper carbonate is not very soluble in water, but it | Chegg.com [chegg.com]

- 17. mdpi.com [mdpi.com]

- 18. Sciencemadness Discussion Board - copper complex - Powered by XMB 1.9.11 [sciencemadness.org]

- 19. jru.edu.in [jru.edu.in]

- 20. cdc.gov [cdc.gov]

- 21. Page:NIOSH Manual of Analytical Methods - Chapter M.pdf/3 - Wikisource, the free online library [en.wikisource.org]

- 22. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

- 23. Determination of the solubility of inorganic salts by headspace gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. pubs.acs.org [pubs.acs.org]

- 26. scribd.com [scribd.com]

- 27. infinitalab.com [infinitalab.com]

An In-depth Technical Guide to Basic Cupric Carbonate (CAS 12069-69-1)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the properties, synthesis, and applications of basic cupric carbonate, identified by CAS number 12069-69-1. It is intended to serve as a technical resource, consolidating key data and experimental methodologies for professionals in scientific research and development.

Chemical and Physical Properties

This compound, more accurately known as copper(II) carbonate hydroxide (B78521), is an inorganic compound with the general formula Cu₂(OH)₂CO₃.[1][2] It is found in nature as the mineral malachite.[1][2][3] The compound is a green or greenish-blue crystalline powder, valued for its role as a chemical intermediate, catalyst, and pigment.[1][4]

Table 1: Core Physical and Chemical Properties of this compound

| Property | Value | References |

| CAS Number | 12069-69-1 | [4][5][6] |

| Synonyms | Copper(II) carbonate hydroxide, Cupric carbonate basic, Malachite | [2][3][4][6] |

| Molecular Formula | Cu₂CO₃(OH)₂ or CuCO₃·Cu(OH)₂ | [4][6] |

| Molecular Weight | 221.11 g/mol | [5][6][7] |

| Appearance | Green to greenish-blue, amorphous or crystalline powder | [1][4][7][8] |

| Density | 3.85 - 4.0 g/cm³ | [4][8] |

| Melting Point | Decomposes at 200 °C (392 °F) | [1][4][5][9] |

| Solubility | Insoluble in water and alcohol | [1][4][10] |

| Soluble in acids, ammonia, cyanides, and aqueous solutions of alkali carbonates | [4][7][8] | |

| pH | 8 - 9 (5% slurry) | [9] |

| Stability | Stable under normal conditions; decomposes with heat | [1][4][5] |

| Crystal System | Monoclinic (as Malachite) | [11][12][13] |

Toxicological and Safety Data

This compound is classified as harmful if swallowed or inhaled and causes serious eye irritation.[14] It is also very toxic to aquatic life with long-lasting effects.[6] Appropriate safety precautions must be observed during handling.

Table 2: Toxicological and Safety Information

| Parameter | Value | References |

| Oral LD50 (Rat) | 159 mg/kg, 1350 mg/kg | [5] |

| Oral LD50 (Rabbit) | 159 mg/kg | [5] |

| GHS Hazard Statements | H302 (Harmful if swallowed), H332 (Harmful if inhaled), H319 (Causes serious eye irritation), H410 (Very toxic to aquatic life with long lasting effects) | [6][14] |

| GHS Precautionary Statements | P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P273 (Avoid release to the environment), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor), P304+P340 (IF INHALED: Remove to fresh air), P305+P351+P338 (IF IN EYES: Rinse cautiously with water) | [6] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for reproducible research. The following sections outline standard laboratory procedures.

This protocol describes a common method for synthesizing this compound by reacting copper(II) sulfate (B86663) with sodium carbonate.[15][16] The reaction produces an insoluble precipitate of this compound, which can be isolated by filtration.[15]

Reagents and Materials:

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium carbonate (Na₂CO₃), anhydrous

-

Distilled water

-

Beakers

-

Hot plate with magnetic stirring

-

Büchner funnel and filter flask

-

Filter paper

-

Acetone (B3395972) (for washing)

Procedure:

-

Prepare Reactant Solutions:

-

Precipitation:

-

Digestion of Precipitate:

-

Isolation and Washing:

-

Cool the mixture to room temperature.[15]

-

Collect the precipitate by vacuum filtration using a Büchner funnel.[15]

-

Wash the filter cake with several portions of distilled water to remove soluble impurities like sodium sulfate.[18]

-

Perform a final wash with two 20 mL portions of acetone to facilitate drying.[15]

-

-

Drying:

The thermal decomposition of this compound yields copper(II) oxide (CuO), carbon dioxide (CO₂), and water (H₂O).[20] This experiment demonstrates a key chemical property and can be used for stoichiometric analysis.

Reagents and Materials:

-

This compound (Cu₂(OH)₂CO₃)

-

Hard glass test tube

-

Bunsen burner

-

Retort stand and clamp

-

Delivery tube

-

Limewater (calcium hydroxide solution, Ca(OH)₂)

-

Electronic balance

Procedure:

-

Setup:

-

Decomposition:

-

Product Identification:

-

Observe the limewater. The formation of a milky white precipitate (calcium carbonate) confirms the evolution of carbon dioxide gas.[24]

-

-

Completion and Cooldown:

-

Once the color change is complete and gas evolution ceases, remove the delivery tube from the limewater before stopping the heating to prevent suck-back.[23]

-

Turn off the Bunsen burner and allow the test tube to cool completely.[22]

-

Once cooled, weigh the test tube with the black residue (copper(II) oxide) to determine the mass of the product.[21]

-

Visualizations: Workflows and Reaction Pathways

Diagrams created using Graphviz (DOT language) illustrate the logical flow of the experimental protocols and the underlying chemical transformation.

References

- 1. 80-200 Mesh 98% Copper II Carbonate Basic CAS 12069-69-1 Copper Carbonate Basic [yixinchemical.com]

- 2. Basic copper carbonate [dl1.en-us.nina.az]

- 3. CAS 12069-69-1: Copper(II) carbonate basic | CymitQuimica [cymitquimica.com]

- 4. Basic Copper Carbonate Powder - CAS 12069-69-1 | Industrial Grade [yixinchemical.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. lobachemie.com [lobachemie.com]

- 7. hzoceanchem.com [hzoceanchem.com]

- 8. mistralni.co.uk [mistralni.co.uk]

- 9. fishersci.com [fishersci.com]

- 10. Copper Carbonate - Distributor & Supplier | CAS 12069-69-1 | Todini Chemicals [todini.com]

- 11. This compound for Research Applications [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. This compound - Wikidata [wikidata.org]

- 14. pentachemicals.eu [pentachemicals.eu]

- 15. personal.denison.edu [personal.denison.edu]

- 16. EXPERIMENTS - CuCO3 [madlab.neocities.org]

- 17. bismuthbuilds.medium.com [bismuthbuilds.medium.com]

- 18. m.youtube.com [m.youtube.com]

- 19. m.youtube.com [m.youtube.com]

- 20. youtube.com [youtube.com]

- 21. Classroom Resources | Decomposition of Copper (II) Carbonate | AACT [teachchemistry.org]

- 22. chemedx.org [chemedx.org]

- 23. Thermal decomposition of metal carbonates | Class experiment | RSC Education [edu.rsc.org]

- 24. zeevox.net [zeevox.net]

Formation of Basic Copper Carbonate Patina on Bronze: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the intricate process of basic copper carbonate patina formation on bronze surfaces. The document delves into the underlying chemical reactions, influential environmental factors, and the methodologies employed for both artificial creation and scientific analysis of these complex layers. Quantitative data is summarized for comparative analysis, and detailed experimental protocols are provided for key analytical techniques. Visual diagrams generated using Graphviz illustrate the core signaling pathways and experimental workflows.

Introduction

The characteristic green patina that develops on bronze, an alloy primarily of copper and tin, is a complex corrosion product that has been both a subject of aesthetic appreciation and scientific investigation. This layer, far from being a simple oxide, is a stratified structure of various copper minerals, with basic copper carbonates being significant constituents in many environments. Understanding the mechanisms of its formation is crucial for the conservation of cultural heritage, the development of corrosion-resistant materials, and for controlled surface functionalization in various scientific and industrial applications.

The formation of patina is a natural process of the metal seeking a more thermodynamically stable state through interaction with its environment.[1] The primary components of this patina are copper oxides in an inner layer, and basic copper salts, including carbonates, sulfates, and chlorides, in an outer layer.[2][3] The most common basic copper carbonates found in patinas are malachite (Cu₂CO₃(OH)₂) and, less frequently, azurite (B1638891) (Cu₃(CO₃)₂(OH)₂).[4][5]

Chemical and Electrochemical Mechanisms of Patina Formation

The formation of a basic copper carbonate patina is a multi-step electrochemical process initiated by the oxidation of copper in the presence of an electrolyte, which is typically a thin film of moisture on the bronze surface.

Initial Oxidation: The process begins with the anodic dissolution of copper (Cu) to form cuprous ions (Cu⁺), which are then oxidized to cuprite (B1143424) (Cu₂O), a reddish-brown layer that forms the initial patina.[3][6]

-

Anodic Reaction: 2Cu → 2Cu⁺ + 2e⁻

-

Cathodic Reaction: O₂ + 2H₂O + 4e⁻ → 4OH⁻

-

Formation of Cuprite: 2Cu⁺ + 2OH⁻ → Cu₂O + H₂O

Formation of Basic Copper Carbonate: In the presence of atmospheric carbon dioxide (CO₂) dissolved in the surface moisture, a series of reactions leads to the formation of basic copper carbonates. The presence of hydroxyl ions (OH⁻) from the cathodic reaction is crucial for the formation of these basic salts.

-

Carbonic Acid Formation: CO₂ + H₂O ⇌ H₂CO₃

-

Bicarbonate and Carbonate Formation: H₂CO₃ ⇌ H⁺ + HCO₃⁻ ⇌ 2H⁺ + CO₃²⁻

-

Reaction with Copper Ions: The cuprous and cupric ions (Cu²⁺, formed from the oxidation of Cu⁺) react with carbonate and hydroxide (B78521) ions to form basic copper carbonates.

-

Malachite Formation: 2Cu²⁺ + CO₃²⁻ + 2OH⁻ → Cu₂(OH)₂CO₃[4]

-

Azurite Formation: 3Cu²⁺ + 2CO₃²⁻ + 2OH⁻ → Cu₃(OH)₂(CO₃)₂

-

The overall process is influenced by a variety of environmental factors that can alter the reaction pathways and the final composition of the patina.

Signaling Pathway for Basic Copper Carbonate Patina Formation

Caption: Chemical pathway of basic copper carbonate patina formation.

Influential Factors on Patina Formation

The rate of formation and the composition of the patina are significantly influenced by several environmental and material factors.

-

Moisture: The presence of water is essential for the electrochemical reactions to occur. Higher humidity and rainfall accelerate the patination process.[7]

-

Temperature: Increased temperatures generally increase the rate of chemical reactions, leading to faster patina formation.[7]

-

Atmospheric Pollutants:

-

Sulfur Compounds (SO₂, H₂S): In urban and industrial areas, sulfur oxides and hydrogen sulfide (B99878) can lead to the formation of basic copper sulfates like brochantite (Cu₄SO₄(OH)₆) and antlerite (Cu₃SO₄(OH)₄), which can be major components of the green patina, sometimes more so than carbonates.[1][6]

-

Chlorides (Cl⁻): In coastal environments, airborne chloride ions lead to the formation of basic copper chlorides such as atacamite and paratacamite (polymorphs of Cu₂(OH)₃Cl).[1][8]

-

-

Bronze Composition: The presence of other alloying elements in bronze, such as tin (Sn) and zinc (Zn), can influence the corrosion process. Tin, for example, can form stable oxides that can affect the overall structure and protective properties of the patina.[9]

Quantitative Data on Bronze Patina

The following tables summarize quantitative data related to the composition and physical characteristics of bronze patinas from various studies.

Table 1: Typical Composition of Natural Bronze Patinas in Different Environments

| Environment | Major Crystalline Phases | Minor Crystalline Phases | Typical Thickness (µm) | Reference(s) |

| Rural | Malachite (Cu₂(OH)₂CO₃), Cuprite (Cu₂O) | Azurite (Cu₃(OH)₂(CO₃)₂) | 10 - 50 | [10] |

| Urban/Industrial | Brochantite (Cu₄SO₄(OH)₆), Cuprite (Cu₂O) | Malachite, Antlerite (Cu₃SO₄(OH)₄) | 20 - 85 | [10] |

| Marine | Atacamite/Paratacamite (Cu₂(OH)₃Cl), Cuprite (Cu₂O) | Malachite, Brochantite | 11 - 30 | [10] |

Table 2: Thermodynamic Data for Key Patina Components

| Compound | Formula | Standard Enthalpy of Formation (ΔfH° kJ·mol⁻¹) | Standard Molar Entropy (S° J·K⁻¹·mol⁻¹) | Reference(s) |

| Malachite | Cu₂(OH)₂CO₃ | -595 | 88 | [5] |

| Azurite | Cu₃(OH)₂(CO₃)₂ | - | - | [11] |

| Cuprite | Cu₂O | -168.6 | 93.1 | [12] |

| Copper(II) Hydroxide | Cu(OH)₂ | -449.8 | 83.7 | [12] |

Experimental Protocols

Protocol for Artificial Formation of Basic Copper Carbonate Patina (Malachite)

This protocol is a generalized procedure based on common laboratory practices for creating an artificial malachite patina.

-

Sample Preparation:

-

Cut bronze coupons to the desired dimensions (e.g., 2x2 cm).

-

Abrade the surface with silicon carbide paper up to 1200 grit to ensure a uniform surface.

-

Degrease the samples by sonicating in ethanol (B145695) for 10 minutes, followed by rinsing with deionized water and drying.

-

-

Patination Solution Preparation:

-

Prepare a 0.1 M solution of sodium bicarbonate (NaHCO₃) in deionized water.

-

Prepare a 0.1 M solution of copper sulfate (B86663) (CuSO₄) in deionized water.

-

-

Patination Procedure (Wet and Dry Cycles):

-

Immerse the bronze coupons in the copper sulfate solution for 1 hour.

-

Remove the coupons and allow them to air dry for 23 hours.

-

Spray the coupons with the sodium bicarbonate solution and allow them to air dry.

-

Repeat this cycle for a desired number of days (e.g., 10-30 days) to develop a visible green patina. The number of cycles will influence the thickness and uniformity of the patina.

-

-

Characterization:

-

The resulting patina can be analyzed using the techniques described in section 5.2.

-

Protocols for Characterization of Bronze Patina

-

Sample Preparation:

-

For surface morphology analysis, small sections of the patinated bronze can be mounted directly onto SEM stubs using carbon tape.

-

For cross-sectional analysis, a piece of the sample is embedded in epoxy resin. The resin is then cut and polished to expose a cross-section of the patina and the underlying bronze.

-

The mounted samples are sputter-coated with a thin layer of carbon or gold to ensure conductivity.[13]

-

-

SEM Imaging:

-

The sample is placed in the SEM chamber under high vacuum.

-

An accelerating voltage of 15-20 kV is typically used for imaging and analysis.[14]

-

Backscattered electron (BSE) imaging is particularly useful for visualizing the different layers of the patina due to its sensitivity to atomic number contrast.

-

-

EDS Analysis:

-

EDS analysis is performed on specific points or areas of interest on the surface or cross-section to determine the elemental composition.

-

Elemental mapping can be used to visualize the distribution of elements (Cu, Sn, O, C, S, Cl) across the patina layers.

-

-

Sample Preparation:

-

For non-destructive analysis, the patinated bronze sample can be directly placed in the diffractometer.

-

Alternatively, a small amount of the patina can be carefully scraped off and ground into a fine powder. The powder is then mounted on a low-background sample holder.

-

-

Data Acquisition:

-

A diffractometer with Cu Kα radiation is commonly used.

-

The XRD pattern is typically recorded over a 2θ range of 10-80 degrees with a step size of 0.02 degrees.[3]

-

-

Data Analysis:

-

The crystalline phases present in the patina are identified by comparing the experimental diffraction pattern with standard patterns from a crystallographic database (e.g., the ICDD PDF database).

-

-

Sample Preparation:

-

Raman spectroscopy is a non-destructive technique and can be performed directly on the patinated surface.

-

-

Data Acquisition:

-

A Raman microscope with a laser excitation source (e.g., 532 nm or 785 nm) is focused on the area of interest.

-

The laser power should be kept low to avoid thermal degradation of the patina components.

-

Spectra are collected over a specific wavenumber range (e.g., 100-4000 cm⁻¹).

-

-

Data Analysis:

Experimental Workflow Diagram

Caption: Workflow for the formation and analysis of bronze patina.

Conclusion

The formation of basic copper carbonate patina on bronze is a complex interplay of electrochemical reactions and environmental influences. This guide provides a foundational understanding of the chemical pathways, influential factors, and analytical methodologies crucial for the study of this phenomenon. The presented quantitative data and experimental protocols offer a practical resource for researchers in materials science, cultural heritage conservation, and other related fields. The visualization of the formation process and experimental workflow aims to facilitate a clearer comprehension of these intricate processes. Further research focusing on the kinetics of patina formation under varied and controlled environmental conditions will continue to enhance our understanding and ability to predict and control these fascinating surface transformations.

References

- 1. Bronze: Characteristics, Uses And Problems | GSA [gsa.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Copper Carbonate Hydroxide as Precursor of Interfacial CO in CO2 Electroreduction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Basic copper carbonate - Wikipedia [en.wikipedia.org]

- 6. An Electrochemical and Spectroscopic Study of Surfaces on Bronze Sculptures Exposed to Urban Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tru-scapes.com [tru-scapes.com]

- 8. impactsigns.com [impactsigns.com]

- 9. diva-portal.org [diva-portal.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. researchgate.net [researchgate.net]

- 14. Electrochemical Polarization as a Sustainable Method for the Formation of Bronze Patina Layers on a Quaternary Copper Alloy: Insight into Patina Morphology and Corrosion Behaviour [mdpi.com]

- 15. researchgate.net [researchgate.net]

Theoretical Stability of Basic Cupric Carbonate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic cupric carbonate, with the chemical formula Cu₂(OH)₂CO₃, is an inorganic compound found naturally as the mineral malachite.[1] It serves as a crucial precursor in the synthesis of various copper compounds and finds applications in catalysis, pigment production, and as a fungicide.[1] Understanding the theoretical underpinnings of its stability is paramount for optimizing its use and for predicting its behavior in various chemical and pharmaceutical processes. This technical guide provides a comprehensive overview of the theoretical and experimental studies on the stability of this compound, focusing on its thermal decomposition, solubility, and the influence of environmental factors such as pH and carbon dioxide pressure.

Core Concepts of Stability

The stability of this compound is governed by thermodynamic principles, primarily its Gibbs free energy of formation, and is kinetically influenced by factors that affect its decomposition and dissolution rates. The key aspects of its stability are:

-

Thermal Stability: The inherent resistance of the compound to decompose upon heating.

-

Aqueous Stability: Its behavior in water, characterized by its solubility product (Ksp).

-

pH Dependence: The influence of hydrogen ion concentration on its solubility and chemical form.

-

Influence of CO₂ Pressure: The effect of the partial pressure of carbon dioxide on its formation and decomposition.

Thermal Stability

This compound decomposes upon heating to yield copper(II) oxide (CuO), water (H₂O), and carbon dioxide (CO₂).[1] The decomposition temperature is a critical parameter for its handling and application in high-temperature processes.

The overall decomposition reaction is as follows:

Cu₂(OH)₂CO₃(s) → 2CuO(s) + H₂O(g) + CO₂(g)

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are powerful techniques to study this process. TGA measures the change in mass of a sample as a function of temperature, while DTA detects temperature differences between a sample and a reference material, indicating endothermic or exothermic events.

A typical TGA curve for the decomposition of this compound shows a significant weight loss corresponding to the release of water and carbon dioxide. Studies on malachite, a natural form of this compound, show that this decomposition occurs in a single step around 380°C when heated in an inert atmosphere.[2][3] However, for synthetic basic copper carbonate, the decomposition can be more complex and may occur at lower temperatures, generally starting around 200°C.[4]

Table 1: Thermal Decomposition Data for this compound

| Parameter | Value | Reference |

| Decomposition Temperature Range | 200 - 380 °C | [2][3][4] |

| Decomposition Products | CuO, H₂O, CO₂ | [1] |

Experimental Protocol: Thermogravimetric Analysis (TGA)

This protocol is based on the ASTM E1131 standard test method for compositional analysis by thermogravimetry.[2][5][6][7][8]

Objective: To determine the thermal stability and decomposition profile of this compound.

Apparatus:

-

Thermogravimetric Analyzer (TGA)

-

Analytical balance (sensitivity ±0.01 mg)

-

Sample pans (platinum or alumina)

-

Inert gas supply (e.g., Nitrogen, Argon)

Procedure:

-

Sample Preparation: A small, representative sample of dry, finely powdered this compound (typically 5-10 mg) is accurately weighed into a tared TGA sample pan.

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere.

-

Set the temperature program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Acquisition: Record the sample mass as a function of temperature. The data is typically plotted as a TGA curve (mass vs. temperature) and its derivative (DTG curve), which shows the rate of mass change.

-

Analysis:

-

Determine the onset temperature of decomposition from the TGA curve, which indicates the beginning of significant mass loss.

-

Identify the temperature of maximum decomposition rate from the peak of the DTG curve.

-

Calculate the total mass loss and compare it with the theoretical mass loss for the decomposition reaction to confirm the stoichiometry.

-

Aqueous Stability and Solubility

In aqueous environments, the stability of this compound is determined by its low solubility in water. The dissolution equilibrium can be represented by the following equation:

Cu₂(OH)₂CO₃(s) ⇌ 2Cu²⁺(aq) + 2OH⁻(aq) + CO₃²⁻(aq)

The solubility product constant (Ksp) is the equilibrium constant for this reaction and is a measure of the salt's solubility. A smaller Ksp value indicates lower solubility.

Table 2: Solubility Product of this compound

| Parameter | Value | Reference |

| Ksp at 25 °C | 7.08 x 10⁻⁹ | [1] |

Experimental Protocol: Potentiometric Determination of Ksp

This method involves titrating a solution containing copper ions with a carbonate solution and monitoring the potential of a copper-ion selective electrode.

Objective: To determine the solubility product (Ksp) of this compound.

Apparatus:

-

Potentiometer or pH/mV meter

-

Copper ion-selective electrode (ISE)

-

Reference electrode (e.g., Ag/AgCl)

-

Burette

-

Magnetic stirrer and stir bar

-

Volumetric flasks and pipettes

Reagents:

-

Standard solution of a soluble copper salt (e.g., CuSO₄) of known concentration.

-

Standard solution of a soluble carbonate salt (e.g., Na₂CO₃) of known concentration.

-

Inert electrolyte solution to maintain constant ionic strength.

Procedure:

-

Electrode Calibration: Calibrate the copper ISE using a series of standard copper solutions of known concentrations to obtain a calibration curve of potential (mV) versus log[Cu²⁺].

-

Titration Setup: Place a known volume of the standard copper salt solution in a beaker with the magnetic stir bar. Add the inert electrolyte. Immerse the copper ISE and the reference electrode in the solution.

-

Titration: While stirring, add the standard carbonate solution from the burette in small increments. After each addition, allow the potential reading to stabilize and record the potential and the volume of titrant added. Continue the titration well past the point of precipitation.

-

Data Analysis:

-

Plot the potential (mV) versus the volume of titrant added. The equivalence point of the titration, where the precipitation of Cu₂(OH)₂CO₃ is complete, will be indicated by a sharp change in potential.

-

From the titration data before the equivalence point, the concentration of free Cu²⁺ can be calculated.

-

At any point after the start of precipitation, the solution is saturated with this compound. The concentration of Cu²⁺ can be determined from the potential reading using the calibration curve. The concentrations of OH⁻ and CO₃²⁻ can be calculated from the stoichiometry of the reaction and the amount of titrant added.

-

Calculate the Ksp using the equilibrium concentrations of the ions.

-

Influence of pH on Stability

The stability of this compound is highly dependent on the pH of the aqueous solution. In acidic conditions, the carbonate and hydroxide (B78521) ions are protonated, leading to the dissolution of the solid. In highly alkaline conditions, the formation of other copper-hydroxy complexes may occur.

The relationship between the stability of different copper species, including this compound, as a function of pH and electrode potential can be visualized using a Pourbaix diagram.

Caption: A simplified Pourbaix diagram illustrating the stability regions of major copper species.

Experimental Protocol: Solubility in Buffered Solutions

Objective: To determine the solubility of this compound at different pH values.

Apparatus:

-

Constant temperature water bath or shaker

-

pH meter and electrode

-

Centrifuge

-

Atomic Absorption Spectrophotometer (AAS) or Inductively Coupled Plasma - Optical Emission Spectrometer (ICP-OES) for copper analysis

-

A series of buffer solutions with known pH values (e.g., acetate, phosphate, borate (B1201080) buffers)

Procedure:

-

Buffer Preparation: Prepare a series of buffer solutions covering the desired pH range.

-

Equilibration: Add an excess amount of finely powdered this compound to each buffer solution in a sealed container.

-

Saturation: Place the containers in a constant temperature water bath and agitate them for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: Centrifuge the samples at high speed to separate the solid phase from the supernatant.

-

pH Measurement: Carefully measure the pH of the supernatant to confirm the final equilibrium pH.

-

Copper Analysis: Dilute an aliquot of the clear supernatant and analyze the copper concentration using AAS or ICP-OES.

-

Data Analysis: Plot the measured copper concentration (solubility) as a function of the equilibrium pH.

Influence of Carbon Dioxide Pressure on Stability

The stability of carbonates is intrinsically linked to the partial pressure of carbon dioxide (pCO₂) in the surrounding environment. An increase in pCO₂ can shift the equilibrium towards the formation of carbonate species, potentially affecting the stability of this compound. High-pressure TGA can be employed to study the effect of CO₂ pressure on the decomposition temperature. Studies have shown that increasing the CO₂ pressure increases the decomposition temperature of basic copper carbonate.

Caption: Logical relationship between CO₂ pressure and decomposition temperature.

Experimental Protocol: High-Pressure Thermogravimetric Analysis (HP-TGA)

Objective: To investigate the effect of carbon dioxide pressure on the thermal decomposition of this compound.

Apparatus:

-

High-pressure thermogravimetric analyzer (HP-TGA) capable of operating under controlled gas pressures.

-

CO₂ gas supply with a pressure regulator.

Procedure:

-

Sample Preparation: Load a precisely weighed sample of this compound into the HP-TGA sample pan.

-

Instrument Setup:

-

Seal the HP-TGA furnace and pressurize it with CO₂ to the desired pressure.

-

Set the temperature program to heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature above the expected decomposition temperature.

-

-

Data Acquisition: Record the sample mass as a function of temperature under the set CO₂ pressure.

-

Repeatability: Repeat the experiment at different CO₂ pressures.

-

Data Analysis:

-

Determine the onset decomposition temperature from each TGA curve.

-

Plot the onset decomposition temperature as a function of CO₂ pressure to visualize the relationship.

-

Thermodynamic Data

Thermodynamic data provides a quantitative basis for understanding the stability of this compound. The standard enthalpy of formation (ΔHf°), standard molar entropy (S°), and standard Gibbs free energy of formation (ΔGf°) are key parameters.

Table 3: Thermodynamic Data for this compound (Malachite) at 298.15 K

| Property | Value | Unit | Reference |

| Standard Enthalpy of Formation (ΔHf°) | -1053.9 | kJ/mol | [9][10] |

| Standard Molar Entropy (S°) | 166.3 | J/(mol·K) | [11] |

| Standard Gibbs Free Energy of Formation (ΔGf°) | -897.5 | kJ/mol | Calculated |

Note: The Gibbs free energy of formation was calculated using the equation ΔGf° = ΔHf° - TΔSf°, where ΔSf° is the entropy of formation calculated from the standard molar entropies of the elements.

Conclusion

The stability of this compound is a multifaceted property influenced by temperature, pH, and carbon dioxide pressure. This technical guide has summarized the key theoretical concepts and experimental methodologies for evaluating its stability. The provided quantitative data and detailed protocols offer a valuable resource for researchers, scientists, and drug development professionals working with this important copper compound. A thorough understanding of these stability parameters is essential for controlling its reactivity, ensuring its quality, and developing new applications.

References

- 1. Basic copper carbonate - Wikipedia [en.wikipedia.org]

- 2. Compositional Analysis by Thermogravimetry | Testing Standard | WJE [wje.com]

- 3. researchgate.net [researchgate.net]

- 4. Cupric carbonate basic | 12069-69-1 [chemicalbook.com]

- 5. kalite.com [kalite.com]

- 6. standards.iteh.ai [standards.iteh.ai]

- 7. contitesting.com [contitesting.com]

- 8. store.astm.org [store.astm.org]

- 9. Enthalpy of Formation of Malachite, (Cu2(CO3)(OH)2. | National Technical Reports Library - NTIS [ntrl.ntis.gov]

- 10. stacks.cdc.gov [stacks.cdc.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and Characterization of Novel Polymorphs of Basic Cupric Carbonate